

# An In-Depth Technical Guide to Dicyclopentyldimethoxysilane (CAS 126990-35-0)

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## Compound of Interest

Compound Name: Dicyclopentyldimethoxysilane

Cat. No.: B162888

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## Abstract

**Dicyclopentyldimethoxysilane** (DCPDMS), CAS number 126990-35-0, is a versatile organosilicon compound with significant applications in industrial catalysis and organic synthesis. Its unique molecular structure, featuring two bulky cyclopentyl groups and two reactive methoxy groups attached to a central silicon atom, imparts specific steric and electronic properties. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and its primary applications as an external electron donor in Ziegler-Natta polymerization and as a silylating agent. Experimental protocols and mechanistic pathways are detailed to provide a thorough understanding for researchers and professionals in chemistry and materials science.

## Chemical and Physical Properties

**Dicyclopentyldimethoxysilane** is a colorless, transparent liquid under normal conditions.<sup>[1]</sup> It is characterized by its solubility in organic solvents and insolubility in water.<sup>[2]</sup> The presence of the dimethoxysilyl group makes it susceptible to hydrolysis.<sup>[3]</sup> Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	126990-35-0	[2][4]
Molecular Formula	C <sub>12</sub> H <sub>24</sub> O <sub>2</sub> Si	[4][5]
Molecular Weight	228.41 g/mol	[4][6]
Appearance	Colorless to almost colorless clear liquid	[1][4]
Boiling Point	251 °C at 760 mmHg; 118-120 °C at 6-9 mmHg	[1][6]
Density	0.9800 - 0.9900 g/cm <sup>3</sup> at 20-25 °C	[1][6]
Refractive Index (n <sub>D</sub> <sup>25</sup> )	1.4640 - 1.4670	[1][6]
Flash Point	94 - 102 °C (closed cup)	[1][6]
Purity	≥99.0%	[2][7]
Solubility	Soluble in organic solvents, insoluble in water	[2]

## Synthesis of Dicyclopentylmethoxysilane

The synthesis of **dicyclopentylmethoxysilane** can be primarily achieved through two main routes: a Grignard reagent-based synthesis and a hydrosilylation-alkoxy substitution sequential synthesis.[2]

### Grignard Reagent-Based Synthesis

This is a common and direct method that can start from either tetramethoxysilane (TMOS) or a tetrahalosilane like silicon tetrachloride (SiCl<sub>4</sub>).[2][3] The general approach involves the reaction of a silicon precursor with approximately two molar equivalents of a cyclopentylmagnesium halide (a Grignard reagent).[2]

This protocol is adapted from established procedures for the synthesis of similar organosilanes.[4]

#### Materials:

- Magnesium turnings
- Cyclopentyl chloride
- Tetramethoxysilane (TMOS)
- Anhydrous tetrahydrofuran (THF)
- Iodine (for initiation)
- Standard glassware for Grignard reaction under inert atmosphere

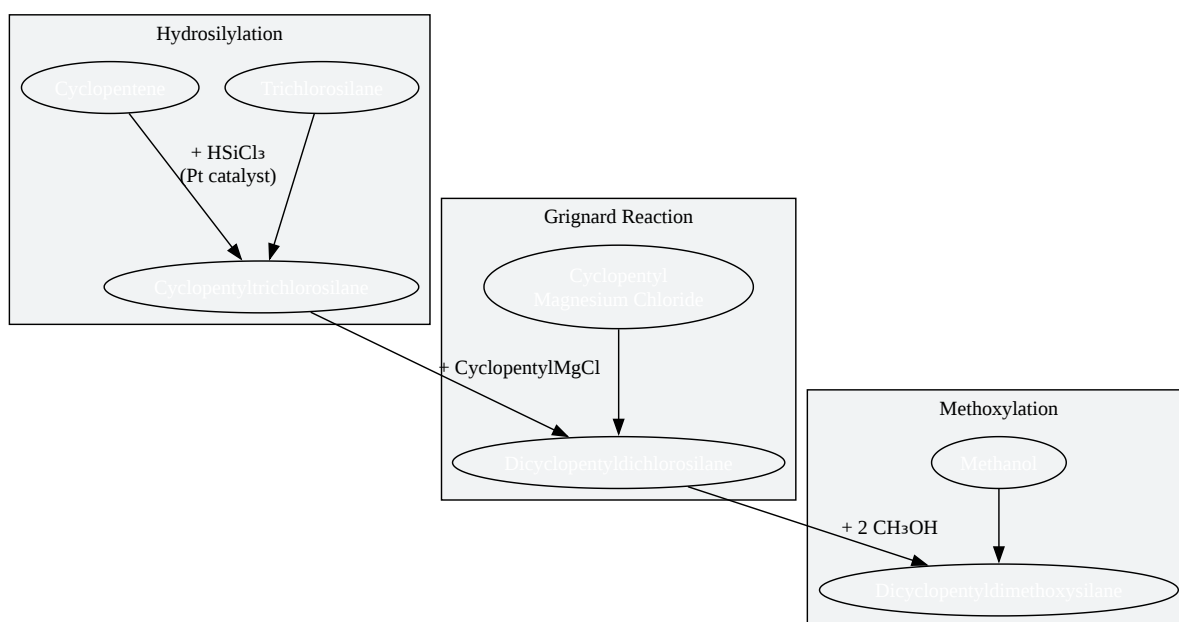
#### Procedure:

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under a nitrogen atmosphere, place magnesium turnings (2.0 moles). Add a crystal of iodine. A solution of cyclopentyl chloride (2.0 moles) in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, the remaining cyclopentyl chloride solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure the complete formation of the Grignard reagent.
- Reaction with TMOS: A solution of tetramethoxysilane (1.0 mole) in anhydrous THF is placed in the dropping funnel. This solution is added dropwise to the prepared Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature of the reaction mixture not exceeding 50 °C.[8]
- Work-up: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The precipitated magnesium salts are then removed by filtration.
- Purification: The solvent (THF) is removed from the filtrate by distillation. The crude product is then purified by vacuum distillation to yield **dicyclopentyl dimethoxysilane**.

## Hydrosilylation-Alkoxy Substitution Sequential Synthesis

This method involves a multi-step process starting with the hydrosilylation of cyclopentene.<sup>[2]</sup>

- **Hydrosilylation:** Cyclopentene is reacted with a silane containing a Si-H bond, such as trichlorosilane ( $\text{HSiCl}_3$ ), in the presence of a platinum catalyst. This forms cyclopentyltrichlorosilane.<sup>[2]</sup>
- **Second Cyclopentyl Group Addition:** The cyclopentyltrichlorosilane is then reacted with a cyclopentyl Grignard reagent to introduce the second cyclopentyl group, forming dicyclopentylchlorosilane.<sup>[2]</sup>
- **Methoxylation:** The final step is the reaction of dicyclopentylchlorosilane with methanol to replace the chlorine atoms with methoxy groups, yielding the final product, **dicyclopentylmethoxysilane**.<sup>[2]</sup>



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## Applications

### External Electron Donor in Ziegler-Natta Polymerization

The primary industrial application of **dicyclopentylmethoxysilane** is as an external electron donor (EED) in Ziegler-Natta catalyst systems for the polymerization of propylene.<sup>[2][3]</sup> Its role is to enhance the stereoselectivity of the catalyst, leading to polypropylene with high isotacticity, increased crystallinity, and desirable physical properties.<sup>[1][3]</sup>

The mechanism of action involves the selective poisoning of non-stereospecific active sites on the catalyst surface.[3] The bulky cyclopentyl groups of DCPDMS play a crucial role in controlling the stereochemistry of the polymer.[6]

The following is a generalized procedure for propylene polymerization using a Ziegler-Natta catalyst with DCPDMS as an external donor.

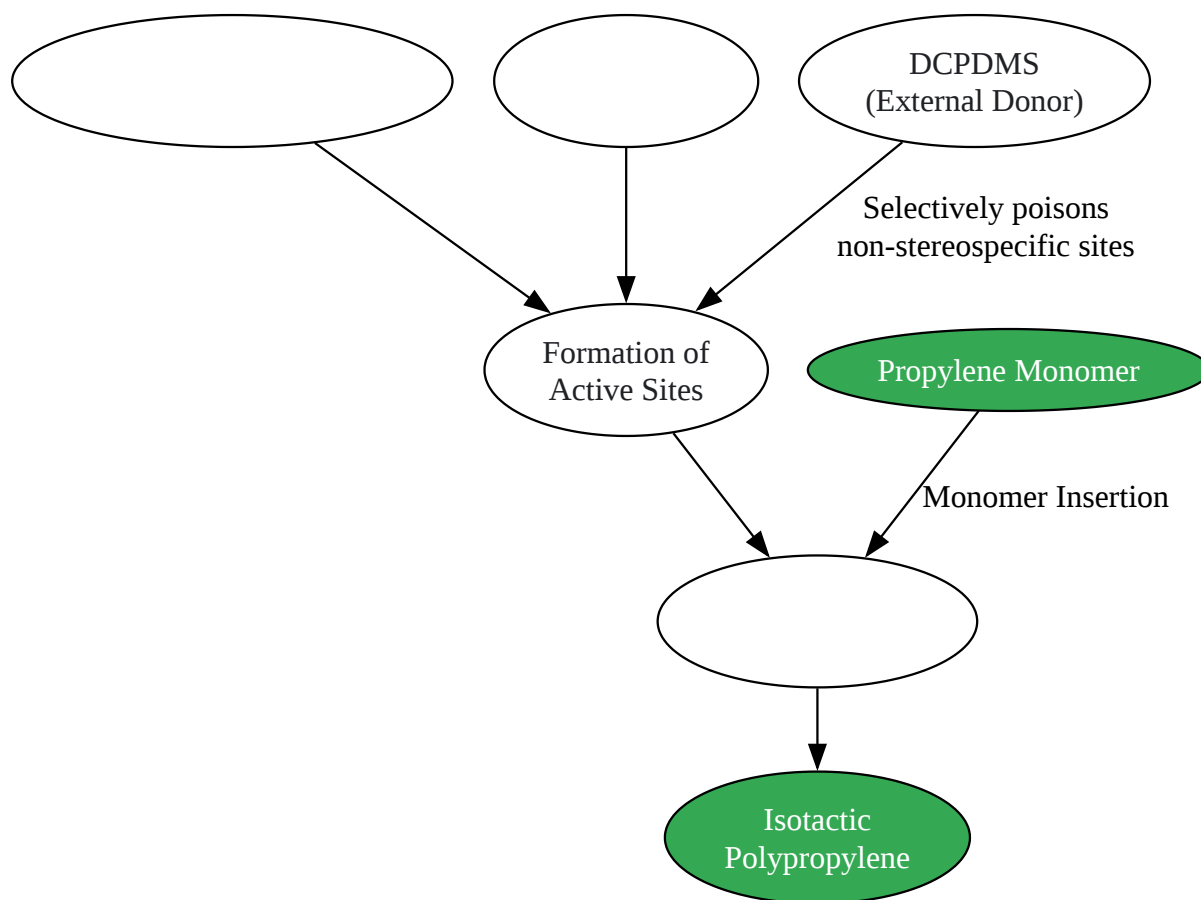
Materials:

- High-purity propylene
- Ziegler-Natta catalyst (e.g.,  $\text{TiCl}_4$  supported on  $\text{MgCl}_2$ )
- Cocatalyst (e.g., Triethylaluminum, TEAL)
- **Dicyclopentyl dimethoxysilane (DCPDMS)**
- Anhydrous heptane (as solvent)
- High-pressure polymerization reactor

Procedure:

- **Reactor Preparation:** A stainless-steel polymerization reactor is thoroughly dried and purged with nitrogen.
- **Catalyst Slurry Preparation:** In a separate vessel, a slurry of the Ziegler-Natta catalyst in anhydrous heptane is prepared.
- **Charging the Reactor:** Anhydrous heptane is introduced into the reactor, followed by the desired amount of DCPDMS and the TEAL cocatalyst. The mixture is stirred.
- **Initiation of Polymerization:** The catalyst slurry is injected into the reactor. The reactor is then pressurized with propylene to the desired pressure, and the temperature is raised to the polymerization temperature (e.g., 70 °C).
- **Polymerization:** The polymerization is allowed to proceed for a set period, with propylene continuously fed to maintain the pressure.

- Termination: The polymerization is terminated by venting the propylene and adding a quenching agent like methanol.
- Product Isolation: The polymer is collected, washed with a suitable solvent to remove catalyst residues, and then dried.



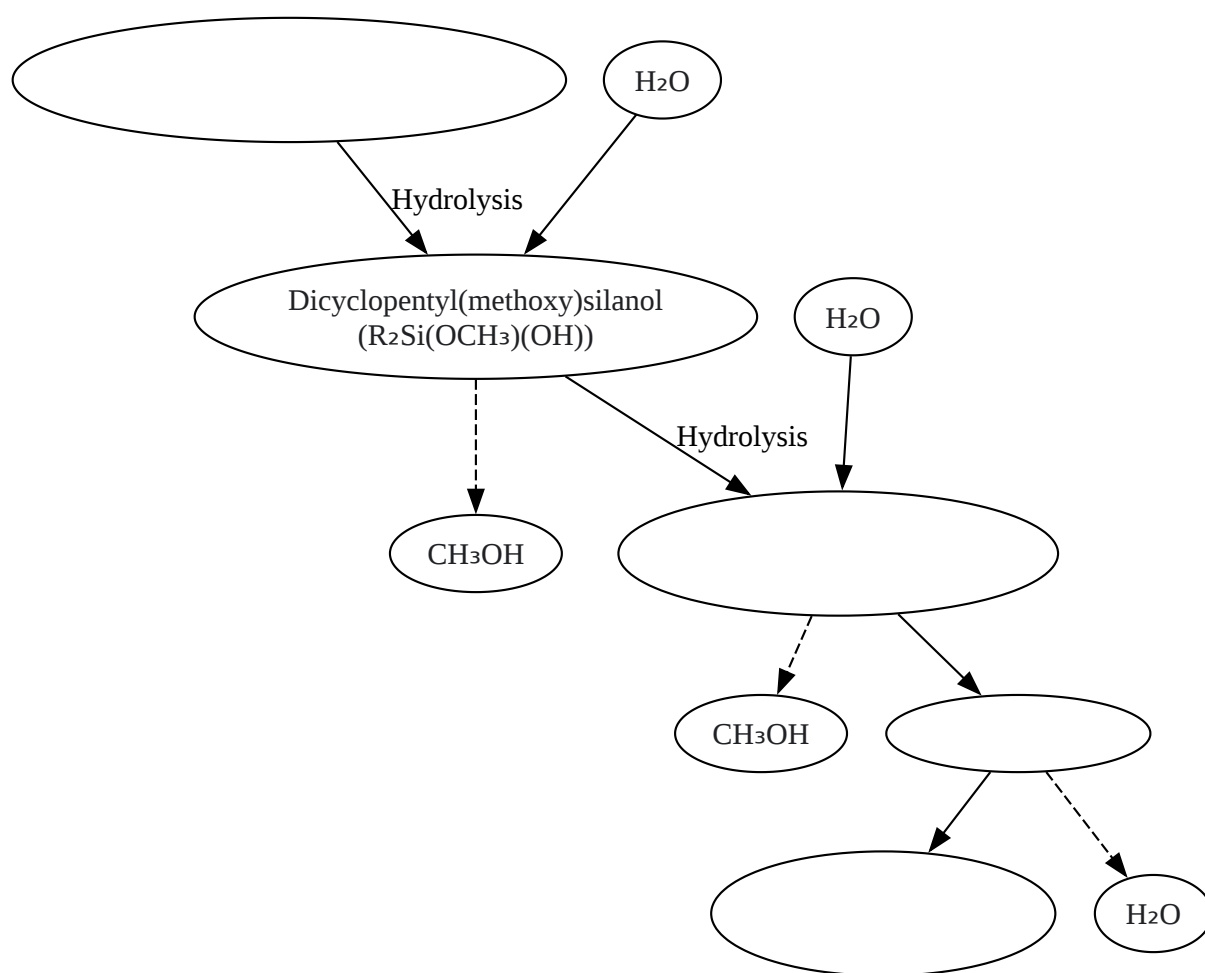
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## Silylating Agent in Organic Synthesis

DCPDMS also serves as a versatile silylating agent.[3] The bulky dicyclopentylsilyl group can be used to protect sensitive functional groups, such as alcohols, during multi-step organic syntheses.[3] The steric hindrance provided by the cyclopentyl groups can offer high selectivity in these reactions.[3]

## Hydrolysis and Condensation

In the presence of water, the methoxy groups of **dicyclopentylmethoxydimethylsilane** undergo hydrolysis to form silanol (-OH) groups, with methanol as a byproduct.[3] These silanol groups are reactive and can undergo condensation reactions to form siloxane bridges (Si-O-Si), leading to the formation of oligomers or polymers.[3] This reactivity is fundamental to its application in the formation of silicon-based materials.



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## Safety and Handling



**Dicyclopentyl dimethoxysilane** is a flammable liquid and should be handled with appropriate safety precautions.[1] It is sensitive to moisture and will hydrolyze.[1] Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

## Conclusion

**Dicyclopentyl dimethoxysilane** is a key organosilicon compound with significant industrial and synthetic utility. Its role as an external electron donor in Ziegler-Natta catalysis is critical for the production of high-quality polypropylene. Furthermore, its properties as a silylating agent and its hydrolysis and condensation chemistry make it a valuable building block for materials science. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound.

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